Spectroscopic data for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole (NMR, IR, MS)
Spectroscopic data for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of compounds, yielding invaluable information about their connectivity, functional groups, and overall structure. For 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole, a molecule with multiple key structural features, a multi-pronged spectroscopic approach is essential for unambiguous characterization. This guide will detail the expected spectroscopic data for this compound and the rationale behind the interpretation, providing a virtual roadmap for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Experimental Protocol: Acquiring NMR Spectra
A well-defined protocol is critical for obtaining high-quality NMR data. The following steps outline a standard procedure for the analysis of a solid organic compound like 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for tetrazole derivatives.[2] For this guide, we will consider the spectra to be acquired in CDCl₃.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Instrumental Analysis:
The following is a generalized workflow for acquiring NMR spectra using a modern NMR spectrometer.
Caption: A generalized workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their neighboring protons.
Table 1: Predicted ¹H NMR Data for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.0 | Singlet | 2H | -CH₂Cl | The chloromethyl protons are expected to be deshielded by the adjacent chlorine atom and the tetrazole ring, appearing as a singlet as there are no adjacent protons. |
| ~7.6 | Doublet | 2H | Ar-H (ortho to N) | Aromatic protons ortho to the tetrazole nitrogen are deshielded and will appear as a doublet due to coupling with the meta protons. |
| ~7.8 | Doublet | 2H | Ar-H (meta to N) | Aromatic protons meta to the tetrazole nitrogen (and ortho to the bromine) are also deshielded and will appear as a doublet due to coupling with the ortho protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Data for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~40 | -CH₂Cl | The carbon of the chloromethyl group is expected in this region due to the influence of the electronegative chlorine atom. |
| ~122 | Ar-C (ortho to N) | Aromatic carbons ortho to the nitrogen of the tetrazole ring. |
| ~125 | Ar-C-Br | The aromatic carbon directly attached to the bromine atom. |
| ~133 | Ar-C (meta to N) | Aromatic carbons meta to the nitrogen of the tetrazole ring. |
| ~135 | Ar-C (ipso to N) | The aromatic carbon directly attached to the tetrazole ring. |
| ~150 | C5 of Tetrazole | The carbon at the 5-position of the tetrazole ring, attached to the chloromethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum of a Solid
For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.[3][4]
ATR-FTIR Method:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry.[3]
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[4]
-
Acquire Spectrum: Collect the IR spectrum of the sample.
KBr Pellet Method:
-
Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[3]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: A simplified workflow for acquiring an FT-IR spectrum.
Predicted IR Spectrum
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.
Table 3: Predicted IR Absorption Bands for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂Cl) |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1450-1300 | Medium-Strong | Tetrazole ring vibrations (N=N, C=N stretches)[5] |
| ~1100-1000 | Strong | Aromatic C-H in-plane bending |
| ~830 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |
| ~750-650 | Medium-Strong | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[6]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[6][7]
-
Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[6]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and several fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic.
Table 4: Predicted Key Mass Spectral Peaks for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole
| m/z | Ion Structure | Comments |
| 272/274/276 | [M]⁺• | Molecular ion peak, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 237/239 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 223/225 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 194/196 | [M - N₃]⁺ | Loss of an azide radical from the tetrazole ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Conclusion
The comprehensive spectroscopic analysis of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the compound's structure. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds, ensuring a high degree of scientific integrity in their characterization efforts.
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